molecular formula C8H5BrCl6 B1149703 (+)-BROMOCYCLEN CAS No. 158593-05-6

(+)-BROMOCYCLEN

Cat. No.: B1149703
CAS No.: 158593-05-6
M. Wt: 393.75
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(+)-BROMOCYCLEN is a chiral compound known for its unique chemical properties and applications in various fields. It is a brominated derivative of cyclen, a macrocyclic compound that forms stable complexes with metal ions. The presence of the bromine atom and the chiral center in this compound contributes to its distinct reactivity and potential for use in asymmetric synthesis and catalysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+)-BROMOCYCLEN typically involves the bromination of cyclen. One common method is the reaction of cyclen with bromine in the presence of a suitable solvent, such as acetonitrile or dichloromethane, under controlled temperature conditions. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Another approach involves the use of N-bromosuccinimide (NBS) as the brominating agent. In this method, cyclen is dissolved in a solvent like chloroform, and NBS is added slowly to the solution. The reaction mixture is stirred at room temperature until the bromination is complete.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The bromination reaction is monitored using analytical techniques such as gas chromatography or high-performance liquid chromatography to ensure the desired product is obtained.

Chemical Reactions Analysis

Types of Reactions

(+)-BROMOCYCLEN undergoes various types of chemical reactions, including:

    Oxidation: The bromine atom in this compound can be oxidized to form bromine oxide derivatives.

    Reduction: Reduction of this compound can lead to the removal of the bromine atom, yielding cyclen.

    Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium hydroxide or ammonia are employed for substitution reactions.

Major Products

    Oxidation: Bromine oxide derivatives.

    Reduction: Cyclen.

    Substitution: Hydroxyl or amino derivatives of cyclen.

Scientific Research Applications

(+)-BROMOCYCLEN has a wide range of applications in scientific research, including:

    Chemistry: Used as a ligand in coordination chemistry to form stable complexes with metal ions. It is also employed in asymmetric synthesis and catalysis.

    Biology: Investigated for its potential as a chelating agent in biological systems, particularly in the study of metalloenzymes.

    Medicine: Explored for its potential use in drug delivery systems and as a diagnostic agent in medical imaging.

    Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of (+)-BROMOCYCLEN involves its ability to form stable complexes with metal ions. The bromine atom and the chiral center play a crucial role in its reactivity and selectivity. The compound can coordinate with metal ions through its nitrogen atoms, forming stable chelates. These metal complexes can then participate in various catalytic and synthetic processes, enhancing the efficiency and selectivity of the reactions.

Comparison with Similar Compounds

(+)-BROMOCYCLEN can be compared with other brominated macrocyclic compounds and cyclen derivatives. Some similar compounds include:

    Cyclen: The parent compound of this compound, lacking the bromine atom.

    Tetraazacyclododecane: Another macrocyclic compound with similar chelating properties.

    Brominated crown ethers: Compounds with similar bromine substitution but different ring structures.

The uniqueness of this compound lies in its chiral center and the presence of the bromine atom, which confer distinct reactivity and potential for use in asymmetric synthesis and catalysis.

Properties

CAS No.

158593-05-6

Molecular Formula

C8H5BrCl6

Molecular Weight

393.75

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.